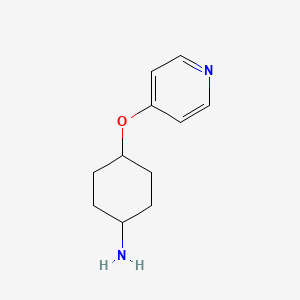
Trans-4-(pyridin-4-yloxy)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(pyridin-4-yloxy)cyclohexanamine is an organic compound with the molecular formula C11H16N2O It features a cyclohexane ring substituted with an amine group and a pyridin-4-yloxy group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(pyridin-4-yloxy)cyclohexanamine typically involves the reaction of 4-pyridinol with trans-4-chlorocyclohexanamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Trans-4-(pyridin-4-yloxy)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or cyclohexane derivatives.
科学的研究の応用
Trans-4-(pyridin-4-yloxy)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of trans-4-(pyridin-4-yloxy)cyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Trans-4-(2-methoxyethoxy)cyclohexanamine: Similar structure but with a methoxyethoxy group instead of a pyridin-4-yloxy group.
Trans-4-methylcyclohexylamine: Similar cyclohexane ring but with a methyl group instead of a pyridin-4-yloxy group.
Uniqueness
Trans-4-(pyridin-4-yloxy)cyclohexanamine is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
生物活性
Trans-4-(pyridin-4-yloxy)cyclohexanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a pyridine moiety. The compound's structure can be represented as follows:
This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antagonist properties at serotonin receptors, particularly the 5-HT1A receptor. These interactions are crucial for the treatment of mood disorders such as depression and anxiety.
Antidepressant Activity
Studies have shown that this compound may exhibit antidepressant-like effects. It has been evaluated alongside other nitrogen-containing heterocycles that have demonstrated significant activity against depressive symptoms. For example, related compounds have been noted for their ability to inhibit serotonin reuptake and act as 5-HT receptor antagonists, which are essential mechanisms in alleviating depression .
Anti-inflammatory Properties
In addition to its CNS effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory pathways . This dual activity could make it a candidate for treating conditions characterized by both mood disorders and inflammation.
Case Studies and Experimental Data
- Serotonin Reuptake Inhibition : A study evaluated various derivatives of cyclohexylamines for their ability to inhibit serotonin reuptake. Compounds similar to this compound showed promising results, indicating a potential for developing effective antidepressants .
- CNS Activity : In vivo models have demonstrated that related compounds can significantly reduce immobility time in forced swim tests (FST), a common assay for assessing antidepressant activity. The efficacy of these compounds was compared with standard antidepressants like imipramine, showing comparable or superior effects .
- Anti-inflammatory Effects : Research on related phenolic compounds has indicated that they exhibit significant anti-inflammatory activity through the inhibition of COX-2 enzymes. This suggests that this compound may also engage in similar pathways, warranting further investigation into its therapeutic applications in inflammatory diseases .
Comparative Analysis
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | SSRI/5-HT1A antagonist | Antidepressant, anti-inflammatory |
| 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | Dual-action SSRI/5-HT1A antagonist | Antidepressant |
| 1-(1H-indole-4-yloxy)-3-(4-benzothiophen-2-yl)piperidinyl propan-2-ol | 5-HT reuptake inhibitor/5-HT1A antagonist | Antidepressant |
特性
CAS番号 |
1266328-43-1 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
4-pyridin-4-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h5-10H,1-4,12H2 |
InChIキー |
KOPZKNIPFUAFAM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)OC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















